molecular formula C9H12N2O B11715706 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline

Cat. No.: B11715706
M. Wt: 164.20 g/mol
InChI Key: LUVZOATVQRJLMA-YFHOEESVSA-N
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Description

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline is an organic compound with the molecular formula C9H12N2O It is a derivative of aniline, where the aniline nitrogen is substituted with a hydroxyimino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate oxime-forming reagent. One common method is the reaction of N,N-dimethylaniline with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

[ \text{N,N-dimethylaniline} + \text{NOCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N,N-dimethyl-2-aminomethyl aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    2-nitroso-N,N-dimethylaniline: Contains a nitroso group instead of a hydroxyimino group, leading to different reactivity and applications.

    2-amino-N,N-dimethylaniline: Contains an amino group instead of a hydroxyimino group, affecting its chemical properties and biological activities.

Uniqueness

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(NZ)-N-[[2-(dimethylamino)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7-

InChI Key

LUVZOATVQRJLMA-YFHOEESVSA-N

Isomeric SMILES

CN(C)C1=CC=CC=C1/C=N\O

Canonical SMILES

CN(C)C1=CC=CC=C1C=NO

Origin of Product

United States

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